molecular formula C15H10Cl2O3 B1346294 3-Acetoxy-2',6'-dichlorobenzophenone CAS No. 890100-30-8

3-Acetoxy-2',6'-dichlorobenzophenone

Cat. No. B1346294
CAS RN: 890100-30-8
M. Wt: 309.1 g/mol
InChI Key: VFKNECZEVVIUKI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2’,6’-dichlorobenzophenone is represented by the formula C15H10Cl2O3 . The InChI code for this compound is 1S/C15H10Cl2O3/c1-9(18)20-11-5-2-4-10(8-11)15(19)14-12(16)6-3-7-13(14)17/h2-8H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 3-Acetoxy-2’,6’-dichlorobenzophenone is 309.15 .

Scientific Research Applications

Plant Growth Promotion

Research has demonstrated the utility of derivatives of 3-acetoxy-2',6'-dichlorobenzophenone in the field of agriculture, specifically in promoting plant growth. For instance, derivatives like substituted N-(2-benzoyl-4-chlorophenyl)-benzamides, upon undergoing reduction, yield compounds with significant plant growth-promoting (PGP) activity. These compounds have been tested on seeds of Raphanus sativus (white radish) and shown to enhance plant growth more effectively than benzyladenine, a standard growth regulator (Hatim & Joshi, 2004).

Photochemistry in Organic Synthesis

Another field where 3-acetoxy-2',6'-dichlorobenzophenone derivatives find application is in photochemistry. These compounds, when irradiated in nonnucleophilic solvents, can undergo transformations leading to the formation of 3-alkoxy-6-methylindan-1-ones with very high yields. This process, involving 1,5-hydrogen migration from excited states of the acetophenones, demonstrates the potential of these derivatives in synthetic organic chemistry for achieving remarkable selectivity in photoreactions (Plíštil et al., 2006).

Synthesis of Novel Compounds

Further, the synthesis of novel compounds from 3-acetoxy-2',6'-dichlorobenzophenone has been explored, contributing to medicinal chemistry and materials science. For example, the synthesis of carbazomycin B, a compound with potential biomedical applications, involves steps that start with acetylation of related compounds. This highlights the role of such derivatives in the synthesis of complex molecules with potential therapeutic uses (Crich & Rumthao, 2004).

Liquid Crystal Technology

In the realm of materials science, derivatives of 3-acetoxy-2',6'-dichlorobenzophenone have been used to stabilize liquid crystal compounds. The synthesis of specific triphenylene derivatives demonstrates their utility in enhancing the stability of columnar liquid crystal phases, which is critical for the development of advanced display technologies (Boden et al., 2001).

properties

IUPAC Name

[3-(2,6-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-11-5-2-4-10(8-11)15(19)14-12(16)6-3-7-13(14)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKNECZEVVIUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641668
Record name 3-(2,6-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2',6'-dichlorobenzophenone

CAS RN

890100-30-8
Record name Methanone, [3-(acetyloxy)phenyl](2,6-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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